molecular formula C7H10BrN3 B13682835 5-Bromo-3-isopropylpyrazin-2-amine

5-Bromo-3-isopropylpyrazin-2-amine

Cat. No.: B13682835
M. Wt: 216.08 g/mol
InChI Key: DKCDRSVAORGCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-isopropylpyrazin-2-amine: is a chemical compound with the molecular formula C7H10BrN3 . It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom and an isopropyl group on the pyrazine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropylpyrazin-2-amine typically involves the bromination of a pyrazine derivative followed by the introduction of an isopropyl group. One common method includes the following steps:

    Bromination: Starting with 2-aminopyrazine, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane.

    Isopropylation: The brominated intermediate is then subjected to isopropylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-isopropylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-isopropylpyrazin-2-amine .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-3-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-4(2)6-7(9)10-3-5(8)11-6/h3-4H,1-2H3,(H2,9,10)

InChI Key

DKCDRSVAORGCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN=C1N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.